氯化钠

概述

描述

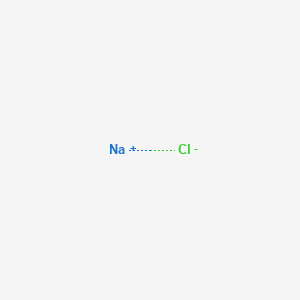

Sodium chloride, commonly known as table salt, is an ionic compound with the chemical formula NaCl. It is one of the most abundant minerals on Earth and is essential for human and animal health. Sodium chloride occurs naturally in seawater and rock formations and is widely used in various industries, including food, chemical, and pharmaceutical sectors .

作用机制

Target of Action

Sodium chloride, also known as salt, is an ionic compound with the chemical formula NaCl . It is the primary salt in seawater and in the extracellular fluid of many multicellular organisms . Sodium chloride is a major extracellular cation and is important in electrolyte and fluid balance, osmotic pressure control, and water distribution .

Biochemical Pathways

Sodium chloride can modulate oxidative stress and inflammation, alter the autonomic nervous system, and induce dysfunction of the innate and adaptive immune responses . Increased salt intake enhances the induction of human TH17 cells by activating the p38/MAPK pathway and serum/glucocorticoid-regulated kinase 1 (SGK1), resulting in upregulation of the proinflammatory cytokines GM-CSF, TNF-α, and IL-2 .

Pharmacokinetics

Sodium chloride is well-absorbed from the gastrointestinal tract . It is widely distributed in extracellular and intracellular fluids . Sodium chloride is substantially excreted by the kidneys . Renal insufficiency may cause sodium retention .

Result of Action

The result of sodium chloride’s action is the formation of positively charged sodium ions (Na+) and negatively charged chloride ions (Cl-) through a highly favorable reaction due to the electrostatic attraction between the particles . This reaction occurs when sodium atoms donate an electron to chlorine atoms .

Action Environment

The action of sodium chloride can be influenced by environmental factors. For example, different concentrations of salt can affect the survival ability, phenotypes associated with virulence, and energy metabolism of certain organisms . Some organisms are obligate halophiles, which means they require salt to survive and will break open if the salt level drops to a low level .

科学研究应用

电化学能源技术

氯化钠在电化学储能和转换装置的开发中起着至关重要的作用。 它被用于各种形式的电解质,用于超级电容器、电池、燃料电池、金属-空气电池、制氢和电化学脱盐等技术 。 NaCl 独特的物理化学性质,加上其环境友好性和低成本,使其成为这些应用中极具吸引力的成分。

结晶动力学

研究氯化钠结晶的成核和生长动力学对于理解和优化自然和工业环境中的结晶过程至关重要 。 这项研究对从制药到矿物加工等领域具有影响,在这些领域,受控结晶至关重要。

索尔维法

在索尔维法中,氯化钠用于生产碳酸钠和氯化钙 。 碳酸钠是制造玻璃、碳酸氢钠和各种染料的关键成分,突出了 NaCl 在化学制造中的重要性。

溶解于水

了解氯化钠如何溶解于水对于一系列科学学科至关重要。 该过程的精确模型对于气候科学至关重要,其中盐在海洋化学中的作用会影响气候模型,以及在电池的开发中,其中电解质行为至关重要 。

生化分析

Biochemical Properties

Sodium chloride participates in various biochemical reactions. It is involved in maintaining the electrochemical gradients across cellular membranes, which is essential for nerve impulse transmission and muscle contraction . Sodium chloride interacts with various biomolecules. For instance, it has been shown to interact with proteins in the crystallization process . Moreover, sodium and potassium ions can modulate oxidative stress, inflammation, alter the autonomic nervous system, and induce dysfunction of the innate and adaptive immune responses .

Cellular Effects

Sodium chloride has significant effects on various types of cells and cellular processes. It plays a key role in maintaining the balance of fluids in cells . High concentrations of sodium chloride can cause cells to lose water by osmosis and shrink, leading to condensation of the cytoplasm and cessation of movement of cellular components . Sodium chloride also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of sodium chloride at the molecular level involves its interaction with water molecules. When sodium chloride dissolves in water, the positively-charged sodium ions are attracted to the negatively-charged oxygen atoms in water molecules, and the negatively-charged chloride ions are attracted to the positively-charged hydrogen atoms in water molecules . This interaction breaks the ionic bonds in the sodium chloride molecules, causing them to dissolve .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium chloride can change over time. For instance, the solubility of sodium chloride in water can be affected by changes in temperature and pressure. Sodium chloride is stable under normal conditions and does not degrade over time .

Dosage Effects in Animal Models

The effects of sodium chloride can vary with different dosages in animal models. High doses of sodium chloride can lead to conditions such as hypernatremia, which is characterized by high sodium levels in the blood. On the other hand, low doses of sodium chloride are essential for maintaining normal bodily functions .

Metabolic Pathways

Sodium chloride is involved in several metabolic pathways. It plays a crucial role in the regulation of fluid balance and blood pressure. Sodium ions are actively reabsorbed in the kidneys, and this process is essential for the regulation of body fluid volume and blood pressure .

Transport and Distribution

Sodium chloride is transported and distributed within cells and tissues through various mechanisms. Sodium ions are transported across cell membranes through sodium channels and sodium/potassium pumps . Chloride ions also have specific channels and transporters .

Subcellular Localization

Sodium chloride does not have a specific subcellular localization as it is a small, soluble molecule that can diffuse freely across cell membranes. The concentration of sodium and chloride ions can vary in different parts of the cell, depending on the activity of ion channels and transporters .

准备方法

Synthetic Routes and Reaction Conditions: Sodium chloride can be synthesized by the direct reaction of sodium and chlorine gases: [ 2Na (s) + Cl_2 (g) \rightarrow 2NaCl (s) ]

Industrial Production Methods:

Mining: Sodium chloride is obtained by mining rock salt deposits. The mined salt is then purified to remove impurities.

Evaporation: In coastal areas, seawater is evaporated in large ponds to obtain salt.

Brine Solution: Water is passed through underground salt deposits to create a brine solution, which is then evaporated to produce salt.

Types of Reactions:

Dissolution: Sodium chloride dissolves in water to form sodium and chloride ions: [ NaCl (s) \rightarrow Na^+ (aq) + Cl^- (aq) ]

Precipitation: When mixed with silver nitrate, sodium chloride forms a white precipitate of silver chloride: [ NaCl (aq) + AgNO_3 (aq) \rightarrow AgCl (s) + NaNO_3 (aq) ]

Electrolysis: Electrolysis of molten sodium chloride produces sodium metal and chlorine gas: [ 2NaCl (l) \rightarrow 2Na (s) + Cl_2 (g) ]

Common Reagents and Conditions:

Water: Used for dissolution.

Silver Nitrate: Used for precipitation reactions.

Electric Current: Used in electrolysis to separate sodium and chlorine.

Major Products:

Sodium Ions (Na^+): Used in various chemical processes.

Chloride Ions (Cl^-): Used in the production of chlorine gas and hydrochloric acid.

Silver Chloride (AgCl): Used in photographic materials.

Chemistry:

Electrolytes: Sodium chloride is used in the preparation of electrolytes for batteries and fuel cells.

Catalysts: It is used as a catalyst in various chemical reactions.

Biology:

Cell Culture: Sodium chloride is a key component in cell culture media.

DNA Extraction: It is used in the extraction and purification of DNA.

Medicine:

Saline Solutions: Sodium chloride is used in intravenous saline solutions to maintain electrolyte balance in patients.

Wound Care: It is used in wound cleaning and irrigation solutions.

Industry:

Food Preservation: Sodium chloride is used as a preservative in the food industry.

相似化合物的比较

Sodium Fluoride (NaF): Used in dental care products.

Sodium Bromide (NaBr): Used in photography and as a sedative.

Sodium Iodide (NaI): Used in iodine supplementation and medical imaging.

Comparison:

Sodium Chloride vs. Sodium Fluoride: Sodium chloride is primarily used for its electrolyte properties, while sodium fluoride is used for its dental benefits.

Sodium Chloride vs. Sodium Bromide: Sodium chloride is widely used in food and industrial applications, whereas sodium bromide has specialized uses in photography and medicine.

Sodium Chloride vs. Sodium Iodide: Sodium chloride is essential for general health, while sodium iodide is specifically used to address iodine deficiencies.

Sodium chloride’s unique properties and wide range of applications make it an indispensable compound in various fields.

属性

IUPAC Name |

sodium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.Na/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWRFPIFSIZLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaCl, ClNa | |

| Record name | sodium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14784-90-8 ((24)hydrochlorideCl), 17112-21-9 ((22)hydrochlorideCl) | |

| Record name | Sodium chloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021271 | |

| Record name | Sodium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, Water soluble, white crystals; [CAMEO] | |

| Record name | Sodium chloride (NaCl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1465 °C | |

| Record name | SODIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

36.0 g/100 g of water at 25 °C, One gram dissolves in 2.8 mL water /3.57X10+5 mg/L/ at 25 °C, Slightly soluble in ethanol, 0.065 g/100 g ethanol at 25 °C, 7.15 g/100 g ethylene glycol at 25 °C, 5.21 g/100 g formic acid at 25 °C, 10 g/100 g glycerol at 25 °C, 2.15 g /100 g liquid ammonia at -40 °C, 1.40 g/100g methanol at 25 °C, 1.86 g/100 g monoethanolamine at 25 °C /Table/, One gram dissolves in ... 2.6 mL boiling water, in 10 mL glycerol | |

| Record name | SODIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.17 at 25 °C/4 °C, Enthalpy of formation: -410.9 kJ/mol at 25 °C; Density of molten sodium chloride at 850 °C: 1.549 g/cu cm; latent heat of fusion: 0.52 kJ/g | |

| Record name | SODIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 mm Hg at 865 °C | |

| Record name | SODIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sodium and chloride — major electrolytes of the fluid compartment outside of cells (i.e., extracellular) — work together to control extracellular volume and blood pressure. Disturbances in sodium concentrations in the extracellular fluid are associated with disorders of water balance., Intra-amniotic instillation of 20% sodium chloride injection induces abortion and fetal death. Although the mechanism has not been conclusively determined, some studies indicate that the drug's abortifacient activity may be mediated by prostaglandins released from decidual cells damaged by hypertonic solutions of sodium chloride. Hypertonic sodium chloride-induced uterine contractions are usually sufficient to cause evacuation of both the fetus and placenta; however, abortion may be incomplete in 25-40% of patients. /20% injection/ | |

| Record name | Sodium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The principal impurity in naturally occurring rock salt is calcium sulfate, generally 1-4%, with small amounts of calcium chloride and magnesium chloride. | |

| Record name | SODIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent crystals or white, crystalline powder, Colorless and transparent or translucent when in large crystals, Colorless cubic crystals | |

CAS No. |

7647-14-5, 14762-51-7, 32343-72-9, 8028-77-1 | |

| Record name | Sodium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rock salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14762-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium chloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium chloride (Na36Cl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032343729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sodium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium chloride (NaCl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium chloride (NaCl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451W47IQ8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

800.7 °C | |

| Record name | SODIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)

![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)